molecular formula C14H15ClF3N5O B5591370 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane

Cat. No.: B5591370
M. Wt: 361.75 g/mol
InChI Key: BXKFBLYPGNCDKX-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C14H15ClF3N5O and its molecular weight is 361.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0917223 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing diazepine derivatives, including those related to the specified compound, demonstrating the versatility of azido- and tetrazolo-pyridines in obtaining stable diazepines. These methods involve photolysis of trifluoromethyl-substituted azido- or tetrazolo-pyridines in the presence of alcohols or amines, sometimes leading to the formation of 5H-1,3-diazepines alongside 1H variants (Reisinger & Wentrup, 1996).

Catalytic Applications

Ni(II) complexes involving sterically modified linear N4 ligands, including diazepane-based ligands, have been isolated and characterized. These complexes exhibit novel coordination geometries and catalyze the oxidation of cyclohexane, showcasing the influence of ligand stereoelectronic factors and solvent coordination on catalytic efficiency (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

Antiviral and Anticancer Potential

Pyridine derivatives synthesized from related compounds have shown promising antianxiety and potential anticancer activities. For instance, oxadiazole pyridine derivatives exhibited significant activity, comparable to diazepam, in pharmacological screening (Amr, Mohamed, Abdel-Hafez, & Abdalla, 2008). Additionally, certain 1,2,4-oxadiazoles have been identified as novel apoptosis inducers, targeting breast and colorectal cancer cell lines (Zhang et al., 2005).

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N5O/c1-9-20-21-13(24-9)23-4-2-3-22(5-6-23)12-11(15)7-10(8-19-12)14(16,17)18/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKFBLYPGNCDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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